N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine
Description
N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine is a guanidine derivative characterized by a Schiff base linkage between a guanidine moiety and a 4-amino-2-chlorophenyl group. The compound’s structure combines the strong basicity of guanidine with the aromatic and electronic effects of the chlorinated phenyl ring. The presence of the amino group at the para position of the chlorophenyl ring introduces hydrogen-bonding capabilities, which may improve target binding specificity compared to simpler guanidines .
Properties
Molecular Formula |
C8H10ClN5 |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
2-[(E)-(4-amino-2-chlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H10ClN5/c9-7-3-6(10)2-1-5(7)4-13-14-8(11)12/h1-4H,10H2,(H4,11,12,14)/b13-4+ |
InChI Key |
YTIPBCFZMHHHJO-YIXHJXPBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N)Cl)/C=N/N=C(N)N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C=NN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine typically involves the reaction of 4-amino-2-chlorobenzaldehyde with aminoguanidine. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Related Guanidine Derivatives
Key Observations:
Structural Complexity : Chlorhexidine and alexidine exhibit higher structural complexity with dual guanidine units and extended aliphatic chains, enhancing their membrane disruption efficacy . In contrast, the target compound’s simpler structure may favor selective targeting of intracellular enzymes or receptors .
Methylsulfanyl derivatives (e.g., N-[amino(methylsulfanyl)methylidene]guanidine) prioritize lipophilicity for mitochondrial uptake, whereas the target compound’s -NH2 group may enhance solubility in aqueous environments .
Key Findings:
- Low yields in methylsulfanyl derivatives (e.g., 35% for Compound 4a) highlight the sensitivity of guanidine reactions to substituent steric effects .
- Thermal Stability : The target compound’s stability (>200°C) aligns with aromatic guanidines, which resist decomposition due to resonance stabilization .
Biological Activity
N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine is a guanidine derivative that has garnered attention for its significant biological activity, particularly in the field of antibacterial research. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound features a unique structure that includes a guanidine moiety linked to a 4-amino-2-chlorophenyl group via a methylidene bridge. Its molecular formula is C₁₈H₁₈ClN₅, with a molecular weight of approximately 358.654 g/mol. The compound is synthesized through a condensation reaction involving 4-amino-2-chlorobenzaldehyde and aminoguanidine, which typically proceeds with high efficiency and purity suitable for biological testing.
Antibacterial Properties
This compound exhibits potent antibacterial activity against various pathogens. Studies have shown that this compound can inhibit bacterial growth effectively, making it a promising candidate for treating infections. The presence of the chlorophenyl group enhances its lipophilicity and cellular permeability, contributing to its biological efficacy.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1 |
| Acinetobacter baumannii | 0.25 |
| Pseudomonas aeruginosa | <0.125 |
These results indicate that this compound is particularly effective against Gram-negative bacteria, which are often resistant to conventional antibiotics .
The antibacterial mechanism of this compound primarily involves interference with bacterial cell wall synthesis and protein synthesis pathways. This compound may disrupt the integrity of bacterial membranes or inhibit essential enzymes involved in these processes, leading to bacterial cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives of guanidine exhibited varying degrees of antimicrobial activity, with some showing MIC values as low as 0.125 µg/mL against Pseudomonas aeruginosa and Acinetobacter baumannii, suggesting that structural modifications can enhance potency .
- SAR Studies : Structure-activity relationship (SAR) studies have identified key structural features that contribute to the antibacterial activity of guanidine derivatives. These studies emphasize the importance of functional groups in enhancing lipophilicity and binding affinity to bacterial targets .
- Comparative Analysis : A comparative analysis of similar compounds revealed that this compound stands out due to its unique combination of functional groups, allowing it to effectively target bacterial infections while providing a basis for further synthetic modifications.
Potential Applications
Given its significant antibacterial properties, this compound has potential applications in:
- Medicinal Chemistry : As a lead compound for developing new antibacterial agents.
- Pharmaceutical Formulations : In formulations aimed at treating resistant bacterial infections.
- Research : As a tool for studying bacterial resistance mechanisms and developing new therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine?
- Methodological Answer : Synthesis of guanidine derivatives typically involves condensation reactions between substituted anilines and guanidine precursors. For example, analogous compounds like chlorhexidine derivatives are synthesized by reacting 4-chloroaniline with guanidine hydrochloride in the presence of a base (e.g., triethylamine) under controlled temperatures (90–95°C) to maximize yield . Adjusting pH to 8–9 during the reaction minimizes side products. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the imine (C=N) and aromatic proton environments. For instance, in chlorhexidine analogs, the imine proton resonates at δ 8.2–8.5 ppm, while aromatic protons from chlorophenyl groups appear at δ 7.0–7.5 ppm . High-resolution mass spectrometry (HRMS) should show a molecular ion peak matching the calculated exact mass (e.g., C₈H₉ClN₅ for the target compound). Infrared spectroscopy (IR) can confirm NH₂ and C=N stretches at ~3300 cm⁻¹ and 1600–1650 cm⁻¹, respectively .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer : Start with enzyme inhibition assays (e.g., against bacterial enzymes like dihydrofolate reductase) due to structural similarities to chlorhexidine, a known antimicrobial agent . Use minimum inhibitory concentration (MIC) testing on Gram-positive and Gram-negative bacteria. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) at concentrations ≤100 µM to establish safety thresholds .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., -Cl, -NH₂) influence reactivity and bioactivity?
- Methodological Answer : The electron-withdrawing chloro group at the 2-position enhances electrophilicity of the imine bond, increasing susceptibility to nucleophilic attack (e.g., by bacterial enzymes) . In contrast, the 4-amino group donates electrons, stabilizing the aromatic ring and potentially enhancing binding to hydrophobic enzyme pockets. Comparative studies using derivatives with substituent swaps (e.g., -NO₂ instead of -NH₂) can isolate electronic effects .
Q. How to resolve contradictions in bioactivity data across similar guanidine derivatives?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent polarity). For example, chlorhexidine analogs show reduced activity in high-salt media due to charge shielding . Use standardized protocols (e.g., CLSI guidelines) and control for variables like ionic strength. Molecular docking simulations can identify steric or electronic mismatches in enzyme binding sites, explaining outlier results .
Q. What strategies improve selectivity for target enzymes over off-target proteins?
- Methodological Answer : Introduce steric hindrance via bulky substituents (e.g., methyl groups on the phenyl ring) to block non-specific interactions. For example, N-(2-methoxyethyl)-guanidine derivatives exhibit enhanced selectivity by occupying hydrophobic pockets in dimethylarginine dimethylaminohydrolase (DDAH) but not nitric oxide synthase (NOS) . Structure-activity relationship (SAR) studies using truncated analogs can identify essential pharmacophores .
Q. How to mitigate toxicity risks identified in preclinical studies?
- Methodological Answer : Address cytotoxicity by modifying lipophilicity. For instance, replacing the hexamethylene bridge (as in chlorhexidine) with shorter chains reduces membrane disruption . In vivo toxicity screening should include histopathology of liver and kidney tissues, as guanidine derivatives are prone to accumulate in these organs . Adjust dosing regimens based on pharmacokinetic profiles (e.g., half-life, clearance rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
